molecular formula C10H10Cl2V B12063597 CID 16212123

CID 16212123

Cat. No.: B12063597
M. Wt: 252.03 g/mol
InChI Key: MDWJZZZKWHLMQP-UHFFFAOYSA-L
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Description

Bis(cyclopentadienyl)vanadium(IV) dichloride . This compound is a coordination complex featuring vanadium in the +4 oxidation state, coordinated to two cyclopentadienyl rings and two chloride ions. It is commonly referred to as vanadocene dichloride and is recognized for its distinctive green to dark green crystalline appearance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)vanadium(IV) dichloride can be synthesized through the reaction of vanadium tetrachloride with cyclopentadiene in the presence of a reducing agent. The reaction typically proceeds as follows:

  • Vanadium tetrachloride is dissolved in an appropriate solvent such as tetrahydrofuran.
  • Cyclopentadiene is added to the solution.
  • A reducing agent, such as zinc dust, is introduced to facilitate the reduction of vanadium from the +5 to the +4 oxidation state.
  • The reaction mixture is stirred under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
  • The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods: Industrial production of bis(cyclopentadienyl)vanadium(IV) dichloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Bis(cyclopentadienyl)vanadium(IV) dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of bis(cyclopentadienyl)vanadium(IV) dichloride involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also intercalate into DNA, disrupting its structure and function. These interactions can lead to various biological effects, including cytotoxicity and inhibition of cell proliferation .

Comparison with Similar Compounds

  • Bis(cyclopentadienyl)vanadium(III) chloride
  • Bis(cyclopentadienyl)vanadium(V) oxide
  • Bis(cyclopentadienyl)chromium(III) chloride

Comparison: Bis(cyclopentadienyl)vanadium(IV) dichloride is unique due to its specific oxidation state and coordination environment. Compared to its vanadium(III) and vanadium(V) counterparts, it exhibits different reactivity and stability. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H10Cl2V

Molecular Weight

252.03 g/mol

InChI

InChI=1S/2C5H5.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2

InChI Key

MDWJZZZKWHLMQP-UHFFFAOYSA-L

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[V]Cl

Origin of Product

United States

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